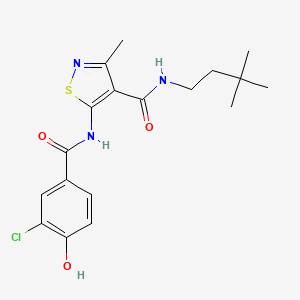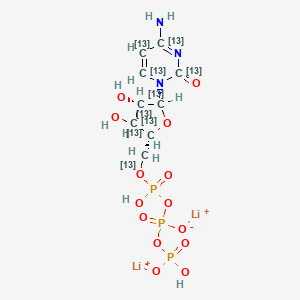
Cytidine-5'-triphosphate-13C9 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-5’-triphosphate-13C9 (dilithium) is a labeled nucleoside triphosphate. It is a derivative of cytidine-5’-triphosphate, where nine carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies and as a building block for nucleotides and nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C9 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with carbon-13. The synthesis involves the enzymatic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate using cytidine triphosphate synthase. The reaction conditions typically include the presence of magnesium ions and adenosine triphosphate as a cofactor .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C9 (dilithium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to incorporate carbon-13 into the cytidine-5’-triphosphate during their metabolic processes. The compound is then extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions
Cytidine-5’-triphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Phosphorylation: Requires adenosine triphosphate and magnesium ions.
Hydrolysis: Typically occurs in the presence of water and specific enzymes.
Substitution: Involves nucleophiles such as hydroxide ions or amines
Major Products
Phosphorylation: Higher-order phosphates.
Hydrolysis: Cytidine diphosphate and cytidine monophosphate.
Substitution: Various substituted cytidine derivatives
科学研究应用
Cytidine-5’-triphosphate-13C9 (dilithium) has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of nucleotides into nucleic acids.
Biology: Utilized in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Employed in the development of antiviral and anticancer drugs.
Industry: Used in the production of labeled nucleotides for research and diagnostic purposes
作用机制
Cytidine-5’-triphosphate-13C9 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids during DNA and RNA synthesis. The labeled carbon atoms allow researchers to track the metabolic pathways and interactions of nucleotides within cells .
相似化合物的比较
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled version of the compound.
Cytidine-5’-monophosphate-13C9 (dilithium): A monophosphate version with carbon-13 labeling.
Cytidine-5’-diphosphate-13C9 (dilithium): A diphosphate version with carbon-13 labeling
Uniqueness
Cytidine-5’-triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage over unlabeled compounds in research applications .
属性
分子式 |
C9H14Li2N3O14P3 |
|---|---|
分子量 |
504.0 g/mol |
IUPAC 名称 |
dilithium;[[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI 键 |
OFXQOIVYFQDFTK-LXQKCEQWSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


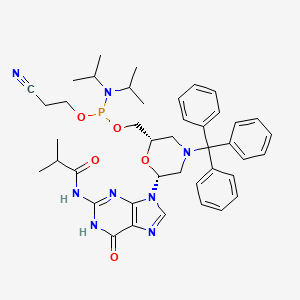
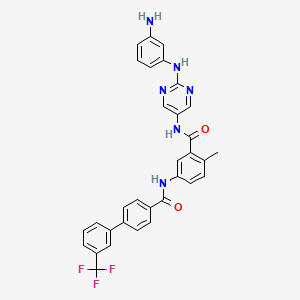
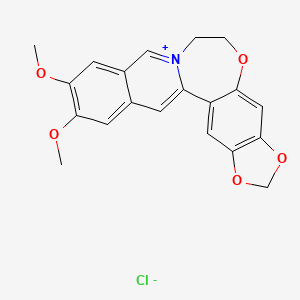
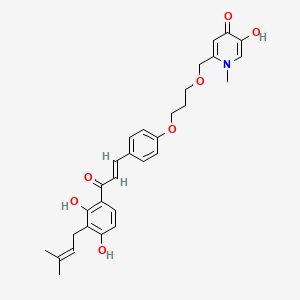
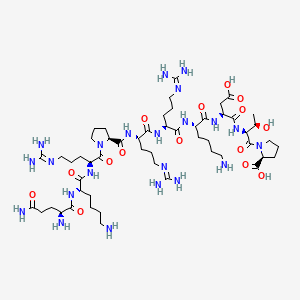
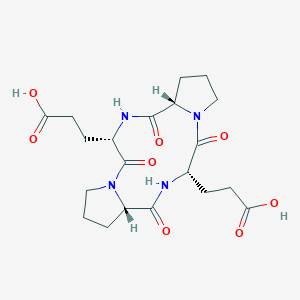
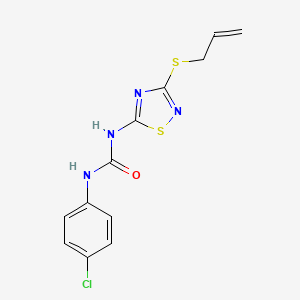
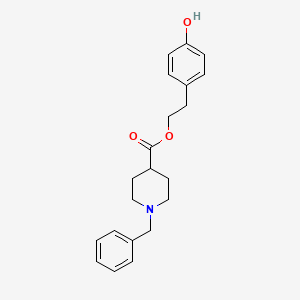
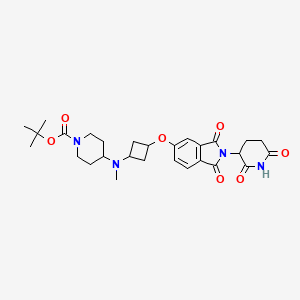
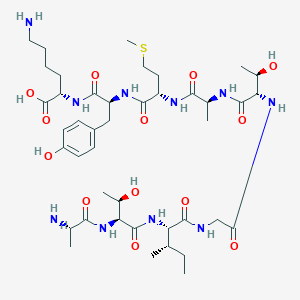
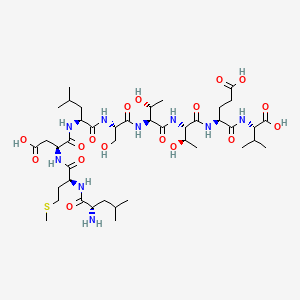
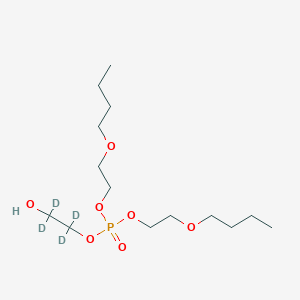
![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
